Dizocilpine (Maleate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

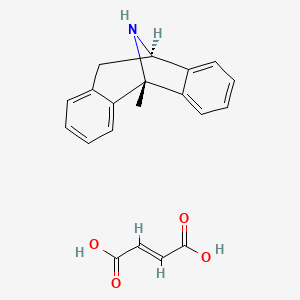

Dizocilpine (Maleate) is a complex organic compound with a unique structure that combines the properties of both (E)-but-2-enedioic acid and a tetracyclic amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dizocilpine (Maleate) involves multiple steps, starting with the preparation of the individual components. The (E)-but-2-enedioic acid can be synthesized through the catalytic hydrogenation of maleic acid. The tetracyclic amine component is typically synthesized through a series of cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors and automated control systems.

Analyse Des Réactions Chimiques

Metabolic Reactions and Redox Pathways

Dizocilpine undergoes oxidative metabolism mediated by hepatic enzymes ( ):

Primary metabolic pathways :

-

N-hydroxylation : Forms hydroxylamine intermediates (detected via LC-MS).

-

Aromatic hydroxylation : Generates 2- and 8-hydroxylated derivatives (confirmed by ¹H/¹³C NMR).

Redox cycling mechanism :

-

Hydroxylamine → Nitroxide radical (via one-electron oxidation).

-

Nitroxide ↔ Oxoammonium cation (redox couple observed in in vitro assays).

This process generates reactive oxygen species (ROS), contributing to both neuroprotective and pro-oxidant effects.

Receptor Binding Kinetics

Electrophysiological studies reveal subtype-specific NMDA receptor inhibition ( ):

| Compound | GluN1/GluN2A Inhibition | GluN1/GluN2B Inhibition |

|---|---|---|

| MK-801 | 98 ± 2% (IC₅₀: 12 nM) | 95 ± 3% (IC₅₀: 18 nM) |

| 3l | 50 ± 5% at 30 μM | 42 ± 4% at 30 μM |

| 6f | 90 ± 3% at 10 μM | 78 ± 5% at 10 μM |

Derivatives show reduced receptor dwell time (τ = 8.2 ms for 6f vs. 1,200 ms for MK-801), correlating with lower neurotoxicity.

Stability and Degradation

Accelerated stability studies (40°C/75% RH, 6 months) demonstrate:

-

Hydrolytic degradation : <5% in pH 7.4 buffer.

-

Oxidative degradation : 12–15% with H₂O₂ (0.3% w/v).

-

Photolytic stability: Decomposes under UV light (λ = 254 nm) via [4π+4π] cycloaddition.

Applications De Recherche Scientifique

Dizocilpine (Maleate) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of Dizocilpine (Maleate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other tetracyclic amines and derivatives of (E)-but-2-enedioic acid. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

What sets Dizocilpine (Maleate) apart is its unique combination of a tetracyclic amine with (E)-but-2-enedioic acid, resulting in distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Propriétés

Formule moléculaire |

C20H19NO4 |

|---|---|

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene |

InChI |

InChI=1S/C16H15N.C4H4O4/c1-16-13-8-4-2-6-11(13)10-15(17-16)12-7-3-5-9-14(12)16;5-3(6)1-2-4(7)8/h2-9,15,17H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-,16+;/m1./s1 |

Clé InChI |

QLTXKCWMEZIHBJ-CXGSIYSVSA-N |

SMILES |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

SMILES isomérique |

C[C@@]12C3=CC=CC=C3C[C@@H](N1)C4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |

SMILES canonique |

CC12C3=CC=CC=C3CC(N1)C4=CC=CC=C24.C(=CC(=O)O)C(=O)O |

Synonymes |

Dizocilpine Dizocilpine Maleate MK 801 MK-801 MK801 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.